Thiochromanes
Thiochromanes are a class of organic compounds characterized by the presence of a sulfur atom in the chromane ring system, which is a five-membered heterocyclic compound. These molecules typically consist of a benzene ring fused to a furan or thiophene ring through a common carbon atom, creating a unique structural motif. Thiochromanes exhibit diverse chemical properties and reactivities due to their sulfur-containing functional group, making them valuable in various applications.
Structurally, thiochromanes can vary significantly depending on the substitution patterns around the rings. Common derivatives include monosubstituted, disubstituted, or polysubstituted thiochromanes, with substituents ranging from simple alkyl groups to more complex functional groups such as alcohols, ethers, or halides. Due to their unique electronic properties and potential biological activities, thiochromanes are of interest in pharmaceuticals, agrochemicals, and materials science.
In the field of chemistry, thiochromanes have been explored for their ability to act as ligands in coordination chemistry, serve as intermediates in synthesis, or function as drug candidates due to their structural flexibility and functional diversity.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide | 720693-13-0 | C10H10O4S |
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6-Chlorothiochroman-4-one | 13735-12-1 | C9H7ClOS |
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4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)benzamide | 692738-26-4 | |
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6-Bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | 1154226-88-6 | C10H12BrNS |
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Tazarotenic acid | 118292-41-4 | C19H17NO2S |
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2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one | 31189-07-8 | C11H12O3S |
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3,4-dihydro-2H-1-benzothiopyran-4-thiol | 127661-70-5 | C9H10S2 |
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Meticrane | 1084-65-7 | C10H13NO4S2 |
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Thiochromane-4-sulfonamide 1,1-dioxide | 1249249-88-4 | C9H11NO4S2 |
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8-Fluorothiochroman-4-amine | 901273-36-7 | C9H10NFS |
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10. Contents list
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